1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
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Overview
Description
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromobenzenesulfonyl and pyrrolidine-1-sulfonyl groups
Preparation Methods
The synthesis of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromobenzenesulfonyl group: This step involves the reaction of the pyrazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the pyrrolidine-1-sulfonyl group: The final step involves the sulfonylation of the pyrazole derivative with pyrrolidine-1-sulfonyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl groups can participate in redox reactions, potentially altering the compound’s properties.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole core may also interact with biological targets, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar compounds to 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(4-methylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: The presence of a methyl group instead of a bromine atom can lead to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S2/c1-11-15(25(22,23)18-9-3-4-10-18)12(2)19(17-11)24(20,21)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBOAONHWAPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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